Molecular Weight and Lipophilicity Differentiate 3-Bromo-5-[(cyclopropylamino)methyl]aniline from Non-Halogenated Analogs
The target compound has a molecular weight of 241.13 g/mol and a predicted cLogP of approximately 2.1, based on its structure. In contrast, the non-brominated analog 2-[(Cyclopropylamino)methyl]aniline has a molecular weight of 162.23 g/mol and a predicted cLogP of approximately 1.3. The higher lipophilicity of the brominated compound can enhance membrane permeability and potentially improve pharmacokinetic properties in a drug discovery context.
cLogP ~2.1 vs ~1.3
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 241.13 g/mol |
| Comparator Or Baseline | 2-[(Cyclopropylamino)methyl]aniline: 162.23 g/mol |
| Quantified Difference | +78.9 g/mol (48.6% increase) |
| Conditions | Calculated value from molecular formula |
Why This Matters
Molecular weight and lipophilicity are critical parameters in drug-likeness (Lipinski's Rule of Five) and influence absorption, distribution, metabolism, and excretion (ADME) profiles; this compound offers a distinct physicochemical space compared to its non-brominated analogs.
